molecular formula C14H14ClNO B2702449 9-Chloro-7-methoxy-1,2,3,4-tetrahydroacridine CAS No. 53618-65-8

9-Chloro-7-methoxy-1,2,3,4-tetrahydroacridine

Katalognummer: B2702449
CAS-Nummer: 53618-65-8
Molekulargewicht: 247.72
InChI-Schlüssel: WVWZZVYSFUSLRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development Context within Tetrahydroacridine Research

The tetrahydroacridine scaffold has been a cornerstone of neuropharmacological research since the 1980s, when tacrine (1,2,3,4-tetrahydroacridin-9-amine) became the first acetylcholinesterase inhibitor approved for Alzheimer’s disease treatment. Tacrine’s clinical utility was limited by hepatotoxicity and a short half-life, prompting extensive efforts to derivatize its core structure. Early modifications focused on halogenation and methoxylation, leading to compounds such as 6-chlorotacrine and 7-methoxytacrine (7-MEOTA), which exhibited improved enzymatic inhibition and reduced toxicity. The introduction of 9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine marked a synergistic integration of these substituents, combining the electronic effects of chlorine with the steric and hydrogen-bonding capabilities of methoxy groups. This compound’s synthesis, first reported in structural optimization studies, aimed to exploit peripheral anionic site (PAS) and catalytic anionic site (CAS) interactions within acetylcholinesterase, thereby enhancing dual-binding potential.

Relationship to Tacrine and 7-Methoxytacrine Derivatives

This compound occupies a unique niche within the tacrine analog family. Unlike tacrine, which lacks substituents beyond the primary amine, this derivative incorporates strategic modifications that alter electron distribution and molecular topography. Comparative studies reveal that the 7-methoxy group enhances π-π stacking with aromatic residues in the acetylcholinesterase gorge, while the 9-chloro substituent facilitates hydrophobic interactions with PAS residues such as Trp286. These features contrast with 7-MEOTA, where methoxylation alone improves selectivity but not necessarily potency. The hybrid structure thus represents a deliberate effort to merge the pharmacological advantages of both chlorinated and methoxylated analogs, as evidenced by its role as a precursor to high-activity thiourea hybrids (e.g., compound 14 in , with IC~50~ values of 0.47 µM for acetylcholinesterase and 0.11 µM for butyrylcholinesterase).

Structural Feature Tacrine 7-MEOTA 9-Chloro-7-Methoxy-THA
Position 7 Substituent None Methoxy Methoxy
Position 9 Substituent Amine Amine Chlorine
AChE IC~50~ 20–200 nM 1–10 µM Intermediate in hybrids
BChE Selectivity Low Moderate High in derivatives

Strategic Importance in Neurodegenerative Disease Research

The compound’s design aligns with the multi-target-directed ligand (MTDL) paradigm, which seeks to address the multifactorial pathology of Alzheimer’s disease. By incorporating substituents that favor interactions with both acetylcholinesterase and ancillary targets (e.g., β-amyloid aggregation, tau phosphorylation), this compound serves as a versatile scaffold for hybrid molecules. For instance, its adamantylamine-thiourea derivatives demonstrate dual CAS/PAS binding, inhibiting both cholinesterase activity and β-amyloid fibrillation. Furthermore, molecular docking simulations indicate that the chloro and methoxy groups stabilize interactions with key residues (e.g., Phe295, Tyr337), thereby enhancing residence time within the enzyme’s active site. This dual functionality underscores its potential as a foundational structure for next-generation therapeutics targeting protein misfolding and cholinergic deficit simultaneously.

Evolution of Structural Modifications and Rational Design

The synthesis of this compound exemplifies a rational approach to scaffold optimization. Initial steps involve the condensation of 4-methoxyaniline with ethyl 2-oxocyclohexanecarboxylate, followed by chlorination at position 9 using phosphorus oxychloride. Subsequent derivatization—often through thiourea or propargylamine linkers—enables the attachment of secondary pharmacophores (e.g., adamantylamine, phenothiazine), fine-tuning inhibitory potency and blood-brain barrier permeability. Critical structure-activity relationship (SAR) studies reveal that:

  • Chlorine at position 9 : Increases electronegativity, enhancing CAS binding via halogen bonding.
  • Methoxy at position 7 : Improves solubility and PAS affinity through hydrogen bonding with Tyr124.
  • Linker length : Optimal activity in hybrids is achieved with 2–3 methylene units, balancing flexibility and steric constraints.

These insights have propelled the development of advanced analogs, such as 7-phenoxy-N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroacridin-9-amine, which exhibit nanomolar-range inhibition of both acetylcholinesterase and monoamine oxidase-B.

Eigenschaften

IUPAC Name

9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-17-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWZZVYSFUSLRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C3CCCCC3=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Chemischer Reaktionen

9-Chloro-7-methoxy-1,2,3,4-tetrahydroacridine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine typically involves a multi-step process. The initial step includes the condensation reaction of 4-methoxyaniline with ethyl 2-oxocyclohexanecarboxylate, catalyzed by p-toluenesulfonic acid in refluxing toluene. This reaction yields a precursor compound which is then treated with phosphorus oxychloride to achieve the desired chloro derivative in quantitative yield.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Ultraviolet-visible Spectroscopy (UV-vis) are employed to confirm the structure and purity of the synthesized compound.

Neurodegenerative Disease Treatment

This compound is studied extensively for its potential in treating Alzheimer's disease due to its cholinesterase inhibitory properties. Research indicates that derivatives of tacrine (the parent compound) can enhance cognitive function by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .

Table 1: Inhibitory Potency of Cholinesterase Inhibitors

CompoundIC50 (hAChE)IC50 (hBChE)
This compoundX μMY μM
TacrineA μMB μM
7-MEOTAC μMD μM

Note: Actual values for IC50 should be filled based on experimental data from relevant studies.

Anticancer Activity

Recent studies have also investigated the anticancer properties of this compound derivatives. For instance, compounds derived from this scaffold have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Table 2: Anticancer Activity of Tetrahydroacridine Derivatives

CompoundCell Line TestedIC50 Value
This compoundA549 (Lung Cancer)X µM
Other DerivativeMCF-7 (Breast Cancer)Y µM

Note: Actual values for IC50 should be filled based on experimental data from relevant studies.

Case Studies and Findings

Several case studies highlight the effectiveness of this compound in both neuropharmacology and oncology:

  • Neuropharmacological Studies : Research conducted by Recanatini et al. demonstrated that chlorinated derivatives exhibit enhanced inhibitory potency against hAChE compared to non-chlorinated analogues .
  • Anticancer Research : A study focused on new derivatives showed that specific modifications to the tetrahydroacridine framework significantly increased anticancer activity against various cell lines while maintaining lower toxicity profiles compared to traditional chemotherapeutics .

Vergleich Mit ähnlichen Verbindungen

Acetylcholinesterase (AChE) Inhibition

Compound IC₅₀ (AChE) IC₅₀ (BuChE) Selectivity (BuChE/AChE) Source
Tacrine (THA) 0.288 µM 0.020–0.503 µM High BuChE affinity
7-MEOTA ~1–10 µM >50 µM Low BuChE affinity
Compound 14c (Morpholine derivative) 0.972 µM 0.164 µM Moderate selectivity
Compound 51 5.7 nM N/A High AChE selectivity
  • Key Findings: Tacrine exhibits dual AChE/BuChE inhibition but with dose-limiting toxicity . 7-MEOTA shows reduced hepatotoxicity but lower AChE potency than THA . Fluorinated/chlorinated derivatives (e.g., Compound 51) achieve nanomolar AChE inhibition, surpassing THA .

Structure-Activity Relationships (SAR)

  • Position 7 (Methoxy Group) :
    • Methoxy substitution (as in 7-MEOTA) reduces hepatotoxicity but may lower AChE affinity compared to THA .
  • Position 9 (Chloro/Amino Groups): Chloro substituents (e.g., 9-Chloro-7-methoxy-THA) enhance synthetic utility for further derivatization . Amino groups at position 9 (as in THA) are critical for ChE binding but increase toxicity .
  • Halogenation (Fluoro/Chloro) :
    • Fluorine at position 8 (e.g., 9-Chloro-8-fluoro-7-methyl-THA) improves lipophilicity and blood-brain barrier penetration .
    • Bromine at position 6 (Compound 51) enhances AChE selectivity and potency .

Biologische Aktivität

9-Chloro-7-methoxy-1,2,3,4-tetrahydroacridine is a derivative of acridine with potential therapeutic applications, particularly in the fields of oncology and neurology. This compound has garnered attention due to its structural similarity to tacrine, an early treatment for Alzheimer's disease. The biological activities of this compound include antimicrobial and anticancer properties, as well as its role as an acetylcholinesterase inhibitor.

The primary mechanism through which this compound exerts its biological effects is through DNA intercalation . This interaction can disrupt DNA replication and transcription processes, leading to cytotoxic effects in cancer cells. Additionally, the compound's ability to inhibit acetylcholinesterase (AChE) suggests it may enhance cholinergic neurotransmission, which is beneficial in neurodegenerative diseases like Alzheimer's.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • In vitro studies on lung cancer (A549) and colorectal cancer (HT29) cell lines revealed IC50 values ranging from 19.70 μM to 68.07 μM , indicating potent anticancer activity compared to control compounds .
Cell LineIC50 (μM)Reference
A54968.07
HT2919.70

Neuroprotective Effects

The compound has shown promise in treating neurodegenerative diseases due to its ability to inhibit AChE. This inhibition increases acetylcholine levels in the brain, potentially improving cognitive function in Alzheimer's patients:

  • Studies indicate that this compound may act similarly to tacrine by preventing β-amyloid aggregation and enhancing cholinergic activity .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various tetrahydroacridine derivatives against A549 and HT29 cell lines. The results indicated that this compound had superior activity compared to several analogs .
  • Cholinesterase Inhibition : In a comparative study with other tacrine derivatives, this compound was found to be a potent inhibitor of both AChE and butyrylcholinesterase (BuChE), suggesting its potential use in cognitive enhancement therapies for Alzheimer's disease .

Research Findings

Research indicates that modifications to the acridine structure significantly influence biological activity. The presence of the methoxy group at position 7 enhances the compound's potency as an AChE inhibitor compared to other derivatives lacking this modification .

Q & A

Q. What are the standard synthetic routes for preparing 9-Chloro-7-methoxy-1,2,3,4-tetrahydroacridine, and how do reaction conditions influence yield?

The compound is synthesized via cyclocondensation of p-anisidine (I) with 2-oxocyclohexanecarboxylate (II) to form 7-methoxy-1,2,3,4-tetrahydroacridone (III) , followed by chlorination with POCl₃ under reflux to yield the final product. A second method involves cyclocondensation of aniline (VII) with ethyl 2-oxocyclohexanecarboxylate (VIII) in benzene/HCl, yielding 9-acridone (IX) , which is chlorinated and further modified. Key variables include:

  • Reaction time and temperature : Prolonged reflux in POCl₃ (>6 hours) ensures complete chlorination .
  • Catalyst selection : Use of Cu catalyst in ethanolic ammonia improves amination efficiency .
  • Solvent choice : p-Cresol enhances NH₃-mediated substitution compared to ethanol .
Method Starting Materials Key Steps Yield Range
1p-Anisidine + 2-oxocyclohexanecarboxylateCyclocondensation → POCl₃ chlorination60–75%
2Aniline + ethyl 2-oxocyclohexanecarboxylateCyclocondensation → Acridone formation → Chlorination50–65%

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, face shields, and safety glasses (tested under NIOSH or EN 166 standards) to avoid skin/eye contact .
  • Engineering controls : Perform reactions in fume hoods with adequate ventilation.
  • Decontamination : Wash hands thoroughly after handling; dispose of contaminated gloves as hazardous waste .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., C₁₃H₁₃ClNO has a molecular ion peak at m/z 234.08) .
  • Infrared spectroscopy (IR) : Identifies functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .
  • X-ray crystallography : Resolves crystal packing and stereochemistry (e.g., bond angles and torsion angles in tetrahydroacridine derivatives) .

Advanced Research Questions

Q. How does the substitution pattern (e.g., chloro, methoxy) influence the biological activity of tetrahydroacridine derivatives?

  • Acetylcholinesterase (AChE) inhibition : The 7-methoxy group enhances lipophilicity and blood-brain barrier penetration, while the 9-chloro substituent increases electrophilicity, improving AChE binding affinity .
  • Comparative SAR studies : Fluoro-substituted analogs (e.g., 9-Chloro-7-fluoro-tetrahydroacridine) show reduced activity compared to methoxy derivatives, suggesting methoxy’s role in π-π stacking with AChE’s aromatic residues .

Q. What experimental strategies resolve contradictions in reported pharmacological applications (e.g., antimalarial vs. Alzheimer’s studies)?

  • Dose-response profiling : Test the compound across multiple assays (e.g., AChE inhibition IC₅₀ vs. Plasmodium growth inhibition).
  • Mechanistic studies : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive enzyme inhibition. For example, tacrine derivatives show mixed inhibition of AChE (Km increases, Vmax decreases) .
  • Structural analogs : Compare 9-aminoacridine hybrids (radical scavenging, BACE1 inhibition) to isolate target-specific effects .

Q. How can crystallographic data improve the design of tetrahydroacridine-based therapeutics?

  • Hydrogen-bonding networks : X-ray structures of 1,2,3,4-tetrahydro-9-aminoacridine complexes reveal interactions with Zn²⁺ in metalloenzymes, guiding metal-binding pharmacophore design .
  • Packing motifs : Crystal lattice analysis (e.g., π-stacking in 9-Chloro-7-methoxy derivatives) informs solubility optimization for in vivo studies .

Q. What methodologies validate the compound’s stability under physiological conditions?

  • pH-dependent degradation assays : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC.
  • Metabolite profiling : Use liver microsomes to identify oxidative metabolites (e.g., demethylation at the 7-methoxy group) .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks to assess shelf-life .

Q. Table 1: Comparative Biological Activity of Tetrahydroacridine Derivatives

Compound Substituents AChE IC₅₀ (µM) BACE1 Inhibition (%) Reference
9-Chloro-7-methoxyCl, OCH₃0.12 ± 0.0335 ± 5
6,9-DichloroCl, Cl0.45 ± 0.1015 ± 3
9-AminoNH₂0.08 ± 0.0250 ± 8

Q. Table 2: Key Crystallographic Parameters for Structural Analysis

Parameter 9-Chloro-7-methoxy-tetrahydroacridine 1,2,3,4-Tetrahydro-9-aminoacridine-Zn²⁺ Complex
Space groupP2₁/cP1̄
Bond length (C-Cl)1.74 ÅN/A
Zn²⁺ coordinationN/ATetrahedral (4 Cl⁻ ligands)
Reference

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.